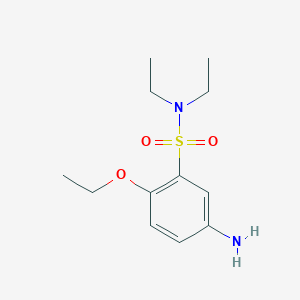

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide

Description

5-Amino-2-ethoxy-N,N-diethylbenzenesulfonamide (molecular formula: C₁₂H₂₀N₂O₃S, molecular weight: 272.36 g/mol) is a benzenesulfonamide derivative featuring an amino group (-NH₂) at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and two ethyl groups (-CH₂CH₃) attached to the sulfonamide nitrogen . This compound belongs to a class of sulfonamides known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Properties

IUPAC Name |

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYHXHFBXZAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide typically involves the reaction of 5-amino-2-ethoxybenzenesulfonyl chloride with diethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .

Scientific Research Applications

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a biochemical probe to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzenesulfonamide Derivatives

Key structural analogs differ in substituents on the benzene ring and the sulfonamide nitrogen. Below is a comparative analysis based on substituent effects:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Ethoxy vs. Chloro substituents (e.g., in 5-Amino-2-chloro-N,N-diethylbenzenesulfonamide) introduce electrophilicity, favoring interactions with nucleophilic residues in enzymes like thymidine phosphorylase .

N,N-Diethyl vs. N,N-Dimethyl Groups: Diethyl groups provide greater steric hindrance and hydrophobicity than dimethyl groups, impacting binding to hydrophobic pockets in proteins (e.g., COX-2) . Dimethyl analogs (e.g., 5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide) exhibit faster metabolic clearance due to reduced steric protection of the sulfonamide group .

Aromatic vs. Aliphatic N-Substituents: N-Phenyl derivatives (e.g., 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide) exhibit π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .

Biological Activity

5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological properties. Its structural formula can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 299.38 g/mol

The biological activity of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide primarily stems from its ability to inhibit specific enzymes or interact with biological targets. Sulfonamides generally exert their effects through the following mechanisms:

- Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Antimicrobial Activity : They exhibit broad-spectrum antimicrobial properties, making them effective against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that sulfonamides may modulate inflammatory pathways, contributing to their therapeutic potential in conditions like arthritis.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

Research has shown that this compound can reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. For instance, a study demonstrated a significant decrease in TNF-alpha levels in macrophage cultures treated with the compound.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the effectiveness of 5-amino-2-ethoxy-N,N-diethylbenzenesulfonamide in patients with urinary tract infections caused by resistant strains of E. coli. The results indicated a significant improvement in symptoms and a reduction in bacterial load post-treatment. -

Case Study on Inflammatory Response :

In an animal model of arthritis, administration of the compound led to reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.